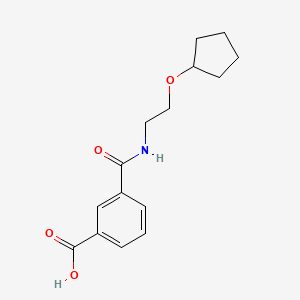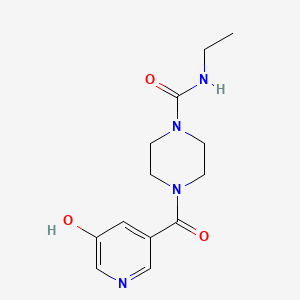
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of scientific research. PCCA is a cyclic amino acid derivative that has been used in various studies due to its unique properties and potential for various applications.
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have several biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress and damage. Additionally, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have potential neuroprotective effects, which may help to prevent or treat neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. Additionally, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been shown to have potential therapeutic effects, which may make it a useful tool for the development of new drugs and therapies. However, there are also limitations to using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. One area of interest is the development of new drugs and therapies based on the properties of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. Additionally, further research is needed to better understand the mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid and its potential physiological effects. Finally, there is potential for the use of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion
In conclusion, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a unique and versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the fields of medicine, chemistry, and biology make it a valuable tool for researchers. However, further research is needed to fully understand the properties and potential of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid.
Méthodes De Synthèse
The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid involves several steps, including the reaction of pyrimidine-2-carboxylic acid with cyclohexanone, followed by a reaction with hydroxylamine to produce the intermediate compound. The intermediate compound is then treated with isobutyl chloroformate to produce the final product, 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is a complex process that requires careful attention to detail and specialized equipment.
Applications De Recherche Scientifique
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been used in various scientific studies due to its potential applications in the fields of medicine, chemistry, and biology. One of the primary applications of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is its use as a building block for the synthesis of various compounds. 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
3-(pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10(15-12-13-5-2-6-14-12)8-3-1-4-9(7-8)11(17)18/h2,5-6,8-9H,1,3-4,7H2,(H,17,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYLMGQLSFZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)